molecular formula C13H13NO3 B2930289 (1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate CAS No. 1567390-14-0

(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate

Cat. No.: B2930289
CAS No.: 1567390-14-0
M. Wt: 231.251
InChI Key: GAMHEZQYFPRFBX-NCWAPJAISA-N
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Description

This compound features a spirocyclic architecture combining a cyclopropane ring fused to an indoline moiety. The (1R,2R) stereochemistry defines the spatial arrangement of substituents, with a methyl ester group at position 2 and a methyl substituent at position 5 of the indoline ring. Such spirocyclic frameworks are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity in biological targets .

Properties

IUPAC Name

methyl (1'R,3R)-5-methyl-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-3-4-10-8(5-7)13(12(16)14-10)6-9(13)11(15)17-2/h3-5,9H,6H2,1-2H3,(H,14,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHEZQYFPRFBX-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO3. The compound features a spirocyclic framework that contributes to its biological activity. The predicted boiling point is approximately 404.2 °C with a density of 1.31 g/cm³ .

Synthesis

The synthesis of this compound involves several steps that typically include cyclopropanation reactions and subsequent functional group modifications. These synthetic pathways have been optimized to improve yield and enantioselectivity, which are crucial for enhancing biological activity.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Mechanism of Action
HeLa10.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G0/G1 phase
A54912.8Inhibition of PI3K/AKT signaling pathway

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-α755
IL-6625
IL-1β7010

Case Studies

A notable study investigated the effects of this compound on tumor growth in vivo. Mice treated with the compound exhibited reduced tumor size compared to control groups, highlighting its potential as an anticancer agent.

Another study focused on the compound's neuroprotective properties. In models of oxidative stress-induced neuronal cell death, the compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Features and Functional Group Variations

The compound is compared to three primary analogues (Table 1):

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Functional Group Stereochemistry
(1R,2R)-Methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate N/A C₁₂H₁₁NO₃ 5-methyl Methyl ester (1R,2R)
Racemic-(1R,2R)-ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate 67487-95-0 C₁₃H₁₃NO₃ None Ethyl ester Racemic (1R,2R)
2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid N/A C₁₇H₁₂ClNO₃ 3-chlorophenyl, 5'-COOH Carboxylic acid Not specified
Racemic-(1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid 926667-78-9 C₁₁H₉NO₃ None Carboxylic acid Racemic (1R,2R)
Key Observations :

Substituent Effects: The 5-methyl group in the target compound may enhance lipophilicity compared to the unsubstituted ethyl ester analogue (CAS: 67487-95-0) .

Functional Group Impact :

  • Methyl/ethyl esters vs. carboxylic acids : Ester derivatives generally exhibit improved cell permeability over carboxylic acids due to reduced polarity, a critical factor in drug bioavailability .
  • The carboxylic acid form (CAS: 926667-78-9) may engage in hydrogen bonding, influencing crystal packing (as analyzed via Mercury software; ) and solubility .

Stereochemical Considerations :

  • The (1R,2R) configuration in the target compound contrasts with racemic mixtures of analogous ethyl esters (). Enantiopure compounds often display superior pharmacokinetic profiles, as seen in related cyclopropane derivatives (e.g., (1S,2R)-configured antitumor agents in ).

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